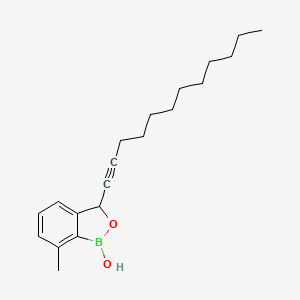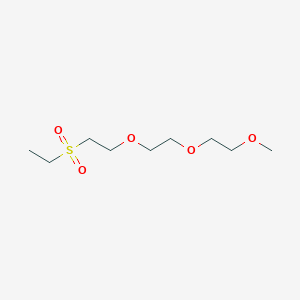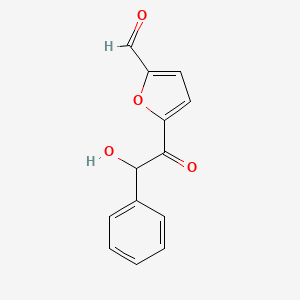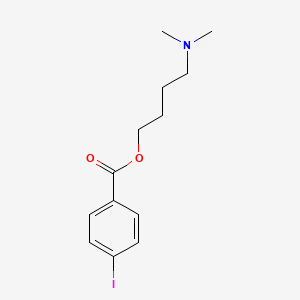
1,4-Dimethylxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethylxanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocycles. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 1,4-Dimethylxanthen-9-one, can be achieved through several methods:
Classical Method: The first successful synthesis of xanthones involved heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent.
Modified Grover, Shah, and Shah Reaction: This method uses zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times.
Industrial Production Methods
Industrial production of xanthone derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to enhance the efficiency of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethylxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the xanthone framework.
Substitution: Substitution reactions can introduce different substituents at various positions on the xanthone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Aplicaciones Científicas De Investigación
1,4-Dimethylxanthen-9-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-Dimethylxanthen-9-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit specific signaling pathways, and induce apoptosis in cancer cells . Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Xanthone: The parent compound with a similar dibenzo-γ-pyrone framework.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, exhibiting different biological activities.
Acridones: Similar to xanthones but with different chromophoric properties and solubility.
Uniqueness
1,4-Dimethylxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H12O2 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
1,4-dimethylxanthen-9-one |
InChI |
InChI=1S/C15H12O2/c1-9-7-8-10(2)15-13(9)14(16)11-5-3-4-6-12(11)17-15/h3-8H,1-2H3 |
Clave InChI |
TWMXOFIXYNDQHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)C)OC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


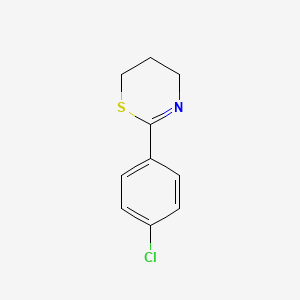
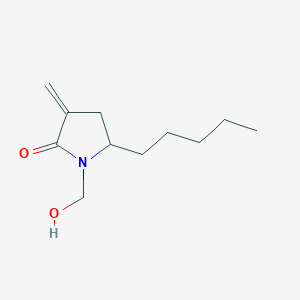
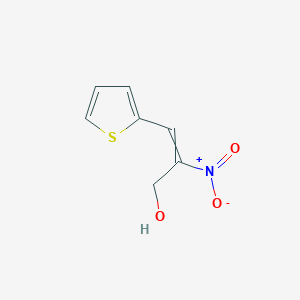
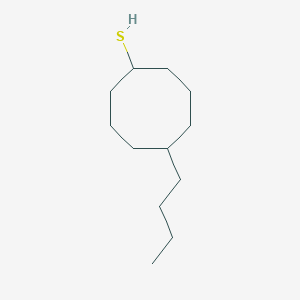
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
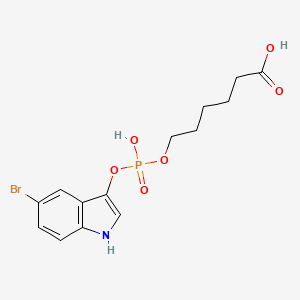
![(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone](/img/structure/B14202852.png)
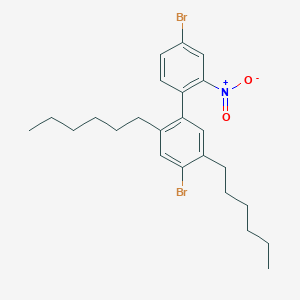
![Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl-](/img/structure/B14202863.png)
phosphane}](/img/structure/B14202873.png)
